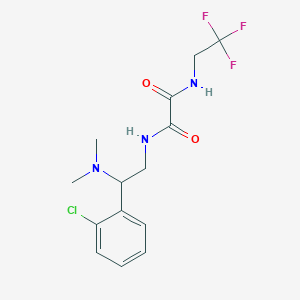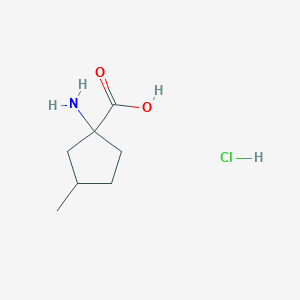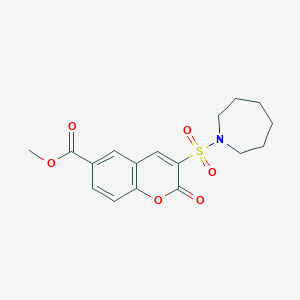
methyl 3-(azepan-1-ylsulfonyl)-2-oxo-2H-chromene-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(azepan-1-ylsulfonyl)-2-oxo-2H-chromene-6-carboxylate is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(azepan-1-ylsulfonyl)-2-oxo-2H-chromene-6-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between salicylaldehyde and an appropriate β-keto ester under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation, where the chromene intermediate reacts with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Azepane Ring Formation: The azepane ring can be introduced through a nucleophilic substitution reaction, where the sulfonylated chromene reacts with an azepane derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chromene core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them into alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted chromenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, methyl 3-(azepan-1-ylsulfonyl)-2-oxo-2H-chromene-6-carboxylate is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
Biologically, this compound is of interest due to its potential pharmacological activities. Chromenes are known for their anti-inflammatory, antioxidant, and anticancer properties, and the presence of the azepane and sulfonyl groups may enhance these activities.
Medicine
In medicine, research is focused on its potential as a therapeutic agent. Studies may explore its efficacy in treating diseases such as cancer, neurodegenerative disorders, and inflammatory conditions.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of methyl 3-(azepan-1-ylsulfonyl)-2-oxo-2H-chromene-6-carboxylate is likely related to its ability to interact with various biological targets. The chromene core can intercalate with DNA, potentially disrupting replication and transcription processes. The sulfonyl group may enhance its binding affinity to enzymes or receptors, while the azepane ring could improve its pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-(azepan-1-ylsulfonyl)-5-chlorothiophene-2-carboxylate: Similar structure but with a thiophene ring instead of a chromene.
Methyl 3-{[4-(azepan-1-ylsulfonyl)phenyl]carbamoyl}-5-nitrobenzoate: Contains a phenyl ring and a nitro group, offering different reactivity and biological activity.
Uniqueness
Methyl 3-(azepan-1-ylsulfonyl)-2-oxo-2H-chromene-6-carboxylate is unique due to its combination of a chromene core with an azepane ring and a sulfonyl group. This combination is not commonly found in other compounds, providing it with unique chemical and biological properties that can be exploited in various applications.
Eigenschaften
IUPAC Name |
methyl 3-(azepan-1-ylsulfonyl)-2-oxochromene-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO6S/c1-23-16(19)12-6-7-14-13(10-12)11-15(17(20)24-14)25(21,22)18-8-4-2-3-5-9-18/h6-7,10-11H,2-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFUQXWEKBXXDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OC(=O)C(=C2)S(=O)(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
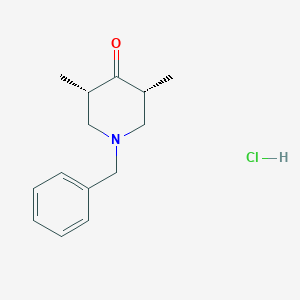
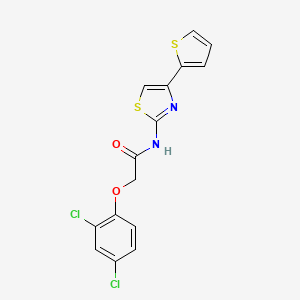
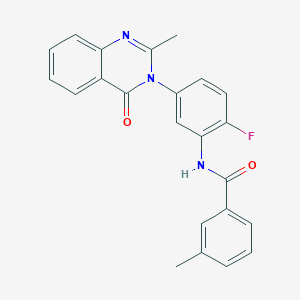
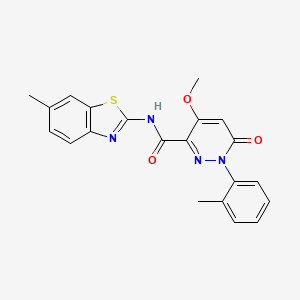
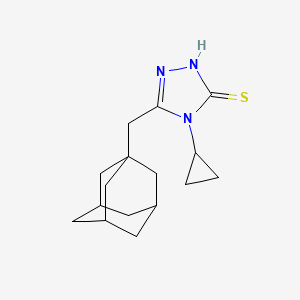
![2-methoxy-6,11-dihydrodibenzo[b,e]oxepin-11-yl N-methylcarbamate](/img/structure/B2748654.png)
![1-[3-(4-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2748656.png)
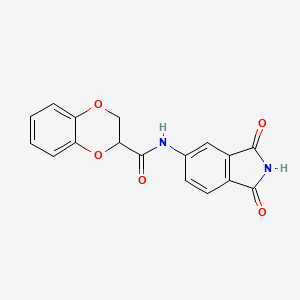

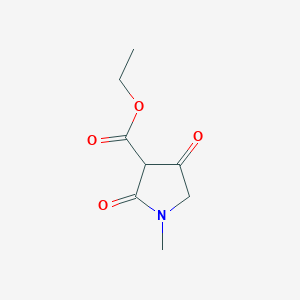
![{[(2-FLUOROPHENYL)METHYL]CARBAMOYL}METHYL 3-METHOXYBENZOATE](/img/structure/B2748661.png)

